molecular formula C25H26ClN3O4S B3539821 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide

2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide

Cat. No.: B3539821
M. Wt: 500.0 g/mol
InChI Key: XZIFHXXHOYCVGG-UHFFFAOYSA-N
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Description

2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide undergoes various chemical reactions, including:

    Electrophilic aromatic substitution: Due to the presence of the aromatic ring, the compound can undergo substitution reactions with electrophiles.

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides .

Scientific Research Applications

2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-3-chloro-4-methylaniline
  • N-(benzenesulfonyl)-4-methylaniline
  • N-(benzenesulfonyl)-3-chloroaniline

Uniqueness

2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern and the presence of both the benzenesulfonyl and acetyl groups. This combination enhances its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O4S/c1-17(2)27-25(31)21-11-7-8-12-23(21)28-24(30)16-29(19-14-13-18(3)22(26)15-19)34(32,33)20-9-5-4-6-10-20/h4-15,17H,16H2,1-3H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIFHXXHOYCVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide
Reactant of Route 2
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide
Reactant of Route 3
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide
Reactant of Route 4
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide
Reactant of Route 5
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide
Reactant of Route 6
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide

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